molecular formula C11H11FO4 B2810452 (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propanoic acid CAS No. 2248188-28-3

(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propanoic acid

Cat. No.: B2810452
CAS No.: 2248188-28-3
M. Wt: 226.203
InChI Key: ZGUJXQRGEMNXJN-LURJTMIESA-N
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Description

(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propanoic acid: is an organic compound featuring a benzodioxin ring substituted with a fluorine atom and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propanoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a suitable diol and a dihalide under acidic conditions.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid side chain, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzodioxin ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Medicine: Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The benzodioxin ring structure allows for interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

    (2S)-2-(6-Chloro-4H-1,3-benzodioxin-8-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2S)-2-(6-Bromo-4H-1,3-benzodioxin-8-yl)propanoic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propanoic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its chloro and bromo analogs.

Properties

IUPAC Name

(2S)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-6(11(13)14)9-3-8(12)2-7-4-15-5-16-10(7)9/h2-3,6H,4-5H2,1H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUJXQRGEMNXJN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OCOC2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC2=C1OCOC2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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